4-[2-(Diphenylphosphoryl)ethyl]pyridine
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Overview
Description
4-[2-(Diphenylphosphoryl)ethyl]pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a diphenylphosphoryl group attached via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diphenylphosphoryl)ethyl]pyridine typically involves the reaction of pyridine derivatives with diphenylphosphine oxide. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid derivative reacts with diphenylphosphine oxide under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Diphenylphosphoryl)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(Diphenylphosphoryl)ethyl]pyridine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-[2-(Diphenylphosphoryl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Diphenylphosphino)ethyl]pyridine: Similar structure but with a diphenylphosphino group instead of diphenylphosphoryl.
Diphenyl-2-pyridylphosphine: Another related compound with a pyridine ring and diphenylphosphine group.
Uniqueness
4-[2-(Diphenylphosphoryl)ethyl]pyridine is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific catalytic applications and as a precursor for synthesizing other complex molecules.
Properties
Molecular Formula |
C19H18NOP |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-(2-diphenylphosphorylethyl)pyridine |
InChI |
InChI=1S/C19H18NOP/c21-22(18-7-3-1-4-8-18,19-9-5-2-6-10-19)16-13-17-11-14-20-15-12-17/h1-12,14-15H,13,16H2 |
InChI Key |
FVJPVEVIFZICTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCC2=CC=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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